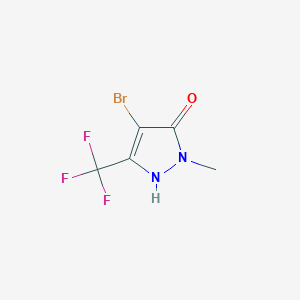

4-bromo-2-methyl-5-(trifluoromethyl)-1H-pyrazol-3-one

Description

Properties

IUPAC Name |

4-bromo-2-methyl-5-(trifluoromethyl)-1H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrF3N2O/c1-11-4(12)2(6)3(10-11)5(7,8)9/h10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQRYAVAZMISQQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=C(N1)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrF3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-methyl-5-(trifluoromethyl)-1H-pyrazol-3-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the bromination of 2-methyl-5-(trifluoromethyl)-1H-pyrazol-3-one using bromine or a brominating agent in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methyl-5-(trifluoromethyl)-1H-pyrazol-3-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.

Coupling Reactions: It can participate in coupling reactions with other aromatic or heteroaromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents replacing the bromine atom, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

4-Bromo-2-methyl-5-(trifluoromethyl)-1H-pyrazol-3-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-bromo-2-methyl-5-(trifluoromethyl)-1H-pyrazol-3-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are the subject of ongoing research.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

4-Bromo-1-Phenyl-5-(Trifluoromethyl)-1H-Pyrazole ()

- Structure : Differs by a phenyl group at position 1 instead of a methyl group.

- Properties: Higher molecular weight (384 g/mol vs. theoretical ~273 g/mol for the target compound) due to the phenyl substituent.

- Synthesis: Prepared via condensation of phenylhydrazine with an enone in acetic acid, contrasting with the target compound’s synthesis, which likely involves bromination of a pre-formed pyrazole core .

4-Bromo-5-(Bromomethyl)-1-Methyl-2-(4'-Trifluoromethylphenyl)-1,2-Dihydro-3H-Pyrazol-3-One ()

- Structure : Features an additional bromomethyl group at position 5 and a 4-trifluoromethylphenyl group at position 2.

- Properties : Molecular weight (m/z 381 [M+H]⁺) is higher due to the bromomethyl substituent. The dihydro-pyrazol-3-one structure introduces a ketone group, enhancing hydrogen-bonding capacity compared to the fully aromatic target compound .

4-(Benzo[d]Thiazol-2-Yl)-2-Allyl-3-Methyl-1-Phenyl-1,2-Dihydropyrazol-5-One ()

- Structure : Contains a benzothiazole ring fused to the pyrazole, with an allyl group at position 2.

- The allyl group offers reactivity for polymerization or click chemistry, unlike the inert methyl group in the target compound .

Physicochemical Properties

Molecular Weight and Elemental Composition

- Key Trends :

Hydrogen Bonding and Crystallinity

- The target compound’s ketone oxygen at position 3 can act as a hydrogen-bond acceptor, similar to dihydro-pyrazol-3-ones ().

- emphasizes that hydrogen-bonding patterns (e.g., graph set analysis) in pyrazoles are critical for predicting solubility and bioavailability. The trifluoromethyl group may disrupt hydrogen-bond networks, reducing crystallinity compared to hydroxyl or amine-substituted derivatives .

Biological Activity

4-Bromo-2-methyl-5-(trifluoromethyl)-1H-pyrazol-3-one is a pyrazole derivative that has garnered interest due to its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

The molecular formula for this compound is with a molecular weight of 301.06 g/mol. The compound's structure includes a bromine atom and a trifluoromethyl group, which are significant for its biological activity.

| Property | Value |

|---|---|

| Chemical Formula | C₈H₈BrF₃N₂O |

| Molecular Weight | 301.06 g/mol |

| IUPAC Name | This compound |

| Appearance | White powder |

| Storage Temperature | Room Temperature |

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. A study highlighted that compounds containing the pyrazole scaffold can inhibit the growth of various cancer cell lines, including lung, colorectal, and breast cancers. Specifically, derivatives similar to this compound have been shown to induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of cell cycle proteins .

Case Study: Antitumor Activity

In a recent study, a series of pyrazole derivatives were synthesized and evaluated for their anticancer activity against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines. The results demonstrated that these compounds exhibited IC50 values in the low micromolar range, indicating potent antiproliferative effects .

Anti-inflammatory Activity

Pyrazole compounds have also been recognized for their anti-inflammatory properties. The mechanism often involves inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In vitro studies have reported that certain pyrazole derivatives possess IC50 values comparable to established anti-inflammatory drugs like diclofenac .

Data Table: Anti-inflammatory Activity

Antimicrobial Activity

Emerging evidence suggests that pyrazole derivatives may also exhibit antimicrobial properties. Studies have shown that certain analogs can inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development .

Molecular Modeling Studies

Molecular modeling has been employed to predict the interaction between this compound and biological targets. These studies suggest that the trifluoromethyl group enhances binding affinity to target proteins due to increased hydrophobic interactions .

Q & A

Q. What precautions mitigate decomposition during long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.